Home > Products > Screening Compounds P13431 > SuO-Glu-Val-Cit-PAB-MMAE
SuO-Glu-Val-Cit-PAB-MMAE -

SuO-Glu-Val-Cit-PAB-MMAE

Catalog Number: EVT-15279234
CAS Number:
Molecular Formula: C67H103N11O17
Molecular Weight: 1334.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SuO-Glu-Val-Cit-PAB-MMAE is a complex compound that integrates a cleavable linker, SuO-Glu-Val-Cit-PAB, with the potent antitumor agent monomethyl auristatin E (MMAE). This compound is primarily utilized in the development of antibody-drug conjugates (ADCs), which are designed to selectively deliver cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The compound has the CAS number 1895916-24-1 and is classified as a bioactive small molecule used in research settings, particularly in cancer therapy studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of SuO-Glu-Val-Cit-PAB-MMAE involves several key steps:

  1. Linker Synthesis: The cleavable linker SuO-Glu-Val-Cit-PAB is synthesized first. This linker comprises a sequence of amino acids that can be cleaved by proteases, allowing for the release of the cytotoxic MMAE once the ADC is internalized by the target cell.
  2. Conjugation: The linker is then conjugated to MMAE. This process typically involves the formation of a stable covalent bond between the linker and MMAE, often utilizing peptide coupling techniques.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity and removal of any unreacted starting materials or byproducts.

The synthesis requires careful control of reaction conditions to optimize yield and purity, as well as rigorous analytical methods to confirm the structure and composition of the final product .

Molecular Structure Analysis

Structure and Data

SuO-Glu-Val-Cit-PAB-MMAE has a molecular formula of C67H103N11O17 and a molecular weight of approximately 1334.60 g/mol. The structure consists of a complex arrangement of amino acids linked to a potent cytotoxic agent, which facilitates targeted delivery to cancer cells. The detailed molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Structural Features

  • Linker Component: SuO-Glu-Val-Cit-PAB provides specificity for cancer cells.
  • Cytotoxic Component: MMAE acts as an anti-mitotic agent that disrupts microtubule function in rapidly dividing cells.
Chemical Reactions Analysis

Reactions and Technical Details

SuO-Glu-Val-Cit-PAB-MMAE participates in several chemical reactions, primarily focusing on its interaction with biological systems:

  1. Cleavage Reaction: Upon internalization by target cells, proteolytic enzymes cleave the linker, releasing MMAE inside the cell.
  2. Cytotoxic Action: MMAE then binds to tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest and apoptosis in cancer cells.

These reactions are critical for the therapeutic action of ADCs that utilize this compound .

Mechanism of Action

Process and Data

The mechanism of action of SuO-Glu-Val-Cit-PAB-MMAE involves a multi-step process:

  1. Targeting: The ADC binds specifically to antigens expressed on the surface of cancer cells.
  2. Internalization: Following binding, the ADC is internalized through endocytosis.
  3. Release of MMAE: Inside the cell, proteases cleave the linker, releasing MMAE.
  4. Induction of Cell Death: MMAE disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

This targeted delivery system significantly enhances the therapeutic index compared to conventional chemotherapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Not specifically documented but expected to vary based on purity and formulation.

Relevant data indicates that maintaining appropriate storage conditions (e.g., 2-8°C) is crucial for preserving its integrity .

Applications

SuO-Glu-Val-Cit-PAB-MMAE has significant applications in scientific research:

The compound's ability to deliver cytotoxic agents selectively makes it a valuable tool in modern oncology research .

Antibody-Drug Conjugate (ADC) Design Principles for SuO-Glu-Val-Cit-PAB-MMAE

Antibody-drug conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, combining monoclonal antibodies' specificity with potent cytotoxic payloads. SuO-Glu-Val-Cit-PAB-MMAE (NHS-Glutarate-Val-Cit-PAB-MMAE; CAS 1895916-24-1) exemplifies innovations in ADC linker-payload technology. This compound integrates a cleavable peptide linker (SuO-Glu-Val-Cit-PAB) with the microtubule-disrupting agent monomethyl auristatin E (MMAE) [1] [4] [6]. Its design addresses critical challenges in ADC development, including systemic stability, controlled payload release, and hydrophobicity-induced aggregation. The molecular architecture follows core ADC principles:

  • Antibody: Binds to tumor-specific antigens (e.g., HER2, Trop-2).
  • Linker: Balances circulatory stability and efficient intracellular payload release.
  • Payload: MMAE inhibits tubulin polymerization, inducing apoptosis at sub-nanomolar concentrations [3] [10].

Table 1: Structural Components of SuO-Glu-Val-Cit-PAB-MMAE

ComponentChemical RoleSignificance in ADC Design
SuO (NHS ester)Antibody-binding groupCovalently conjugates to lysine residues of monoclonal antibodies
Glu-Val-CitProtease-cleavable tripeptide sequenceCathepsin B-mediated release in lysosomes
PABp-aminobenzylcarbamate self-immolative spacerFacilitates efficient MMAE release after linker cleavage
MMAECytotoxic payload (tubulin inhibitor)Induces G2/M cell cycle arrest; IC₅₀ in picomolar range against dividing cells
Molecular Weight1334.60 g/molOptimizes drug-antibody ratio (DAR) and pharmacokinetics [1] [4] [6]

Structural Optimization of Cleavable Linker-Drug Conjugates in ADC Development

The SuO-Glu-Val-Cit-PAB-MMAE linker-payload conjugate incorporates strategic modifications to overcome limitations of conventional Val-Cit-PAB systems:

  • NHS-Glutarate (SuO) Conjugation Handle: Enables efficient, stable amide bond formation with antibody lysine residues. This contrasts maleimide-based linkers, which exhibit instability in plasma due to retro-Michael reactions [4] [6].
  • Glutamic Acid (Glu) Residue: Introduces hydrophilicity to counteract MMAE’s hydrophobicity. This reduces aggregation and enables higher drug-to-antibody ratios (DAR ≥ 7), unattainable with hydrophobic Val-Cit linkers [5] [6].
  • Exolinker Configuration: Positions the cleavable Glu-Val-Cit peptide at the exo-site of the PAB spacer. This "masking" sterically hinders premature cleavage by plasma enzymes (e.g., carboxylesterases) [5].

Recent studies demonstrate that exolinker architectures like SuO-Glu-Val-Cit-PAB:

  • Reduce aggregation to <1% (vs. 42–100% for Val-Cit-PAB-MMAE) [5].
  • Maintain >95% payload attachment after 4 days in plasma, mitigating off-target toxicity [5].

Role of SuO-Glu-Val-Cit-PAB Linker in Targeted Cytotoxic Payload Delivery

The linker’s design ensures precise spatiotemporal control over MMAE delivery:

Protease-Triggered Payload Release

Upon ADC internalization into tumor cells, the Glu-Val-Cit-PAB linker undergoes proteolytic cleavage by cathepsin B in lysosomes. The PAB spacer then spontaneously decomposes, releasing free MMAE [1] [5]. This mechanism leverages tumor-specific overexpression of proteases, minimizing systemic payload leakage.

Enhanced Plasma Stability

The Glu residue confers resistance to enzymatic degradation:

  • Carboxylesterase (Ces1C) Resistance: Unlike Val-Cit linkers, Glu-containing sequences resist hydrolysis by Ces1C, a major cause of premature MMAE release [5].
  • Neutrophil Elastase (NE) Resistance: Prevents neutrophil-mediated cleavage linked to dose-limiting neutropenia [5] [10].

Conjugation Efficiency

The NHS ester group enables site-specific conjugation with minimal side reactions. This ensures homogeneous ADC formulations, enhancing reproducibility and therapeutic index [4] [6].

Comparative Analysis of Val-Cit-PAB Linker Stability Versus Non-Cleavable Alternatives

Table 2: Stability and Performance Metrics of ADC Linker Technologies

Linker TypeDAR CapacityAggregation (%)Plasma Stability (4-day incubation)Key Enzymatic Vulnerabilities
SuO-Glu-Val-Cit-PAB7–8<1%>95% payload retentionResists Ces1C, NE
Val-Cit-PAB3–442–100%≤64% payload retentionCes1C, NE, carboxypeptidases
Mc-Val-Cit-PAB3–435–60%≤70% payload retentionCes1C
Non-cleavable (e.g., SMCC-DM1)3.55–15%>90% payload retentionNone

Table 3: Biochemical Advantages of Glu-Modified Linkers

ParameterSuO-Glu-Val-Cit-PAB-MMAEStandard Val-Cit-PAB-MMAEImprovement Factor
HIC Retention Time9.1–9.7 min14.9–15.0 min~35% faster elution
Cathepsin B CleavageRetained efficiencyRetained efficiencyEquivalent
Solubility in Aqueous BuffersHigh (due to Glu charge)Low>3-fold increase

Cleavable vs. Non-Cleavable Linkers

  • Cleavable Linkers (e.g., SuO-Glu-Val-Cit-PAB): Enable bystander effects—released MMAE diffuses into neighboring antigen-negative cells. This is critical for tumors with heterogeneous antigen expression [7] [10].
  • Non-Cleavable Linkers (e.g., SMCC in Kadcyla®): Require antibody degradation to release payloads. While highly stable, they lack bystander activity and limit payload flexibility [10].

Hydrophilicity and Drug Loading

The Glu-modification reduces the linker-payload’s ClogP from 4.31 (Val-Cit-PAB) to 2.21 (Glu-Val-Cit-PAB), enhancing solubility [5]. This permits ADCs with DAR ≥ 8 without aggregation—impossible with hydrophobic linkers.

Properties

Product Name

SuO-Glu-Val-Cit-PAB-MMAE

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate

Molecular Formula

C67H103N11O17

Molecular Weight

1334.6 g/mol

InChI

InChI=1S/C67H103N11O17/c1-15-41(8)58(49(92-13)36-53(82)77-35-21-25-48(77)60(93-14)42(9)61(85)70-43(10)59(84)45-22-17-16-18-23-45)75(11)65(89)56(39(4)5)74-64(88)57(40(6)7)76(12)67(91)94-37-44-28-30-46(31-29-44)71-62(86)47(24-20-34-69-66(68)90)72-63(87)55(38(2)3)73-50(79)26-19-27-54(83)95-78-51(80)32-33-52(78)81/h16-18,22-23,28-31,38-43,47-49,55-60,84H,15,19-21,24-27,32-37H2,1-14H3,(H,70,85)(H,71,86)(H,72,87)(H,73,79)(H,74,88)(H3,68,69,90)/t41-,42+,43+,47-,48-,49+,55-,56-,57-,58-,59+,60+/m0/s1

InChI Key

QULAXLHJSKOZMO-FBMBWUFNSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)ON4C(=O)CCC4=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)ON4C(=O)CCC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.